LY2456302 - 1174130-61-0

LY2456302

Catalog Number: EVT-260542
CAS Number: 1174130-61-0
Molecular Formula: C26H27FN2O2
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2456302, also known as CERC-501 or Aticaprant, is a potent, selective antagonist of the kappa opioid receptor (KOR). [, , , , , , , , , , , , , , , ] This small molecule exhibits high affinity for KOR and demonstrates >30-fold functional selectivity over mu (MOR) and delta (DOR) opioid receptors. [, , ] Developed as a potential therapeutic agent for neuropsychiatric and substance abuse disorders, LY2456302 has been the subject of extensive research for its potential in treating depression, anxiety, and addiction. [, , , , , , , , , , , , , , , , , , ]

Future Directions
  • Clinical Trials: While early clinical trials for MDD and nicotine withdrawal have shown mixed results, further research is needed to fully elucidate the therapeutic potential of LY2456302 in humans. [, ]
  • Understanding Sex Differences: Preclinical studies suggest sex-dependent differences in response to LY2456302, highlighting the need for further investigation into sex-specific mechanisms and potential tailored treatment strategies. [, ]
  • Combination Therapies: Exploring the efficacy of LY2456302 in combination with other pharmacological agents, such as MOR antagonists or antidepressants, could lead to more effective treatment options. [, , ]

CERC-501

Compound Description: CERC-501, formerly known as LY2456302, is a potent, selective kappa opioid receptor (KOR) antagonist. It exhibits over 30-fold functional selectivity for KOR over mu and delta opioid receptors . Preclinical studies highlight its potential in treating depression, anxiety, and substance use disorders, including alcohol and nicotine addiction .

LY2795050

Compound Description: LY2795050 is a novel, selective KOR antagonist radiotracer used in Positron Emission Tomography (PET) studies . It allows researchers to visualize and quantify KOR occupancy in the brain.

¹¹C-LY2795050

Compound Description: ¹¹C-LY2795050 is the carbon-11 radiolabeled form of LY2795050. This radiotracer exhibits favorable pharmacokinetic properties and a high binding affinity for KOR, enabling its use in PET imaging to study KOR in vivo .

Morphine

Compound Description: Morphine is a potent opioid analgesic that primarily acts as a mu-opioid receptor agonist . It induces mydriasis (pupil dilation) in rats.

Naloxone

Compound Description: Naloxone is a non-selective opioid receptor antagonist used to reverse opioid overdoses . It is frequently employed in research to block the effects of opioids.

Fentanyl

Compound Description: Fentanyl is a potent synthetic opioid analgesic primarily acting as a mu-opioid receptor agonist. It induces miosis (pupil constriction) in humans .

Naltrexone

Compound Description: Naltrexone is a long-acting, non-selective opioid receptor antagonist, primarily targeting mu-opioid receptors . It is FDA-approved for treating alcohol and opioid dependence.

Naltrindole

Compound Description: Naltrindole is a selective delta opioid receptor (DOR) antagonist .

Nor-BNI

Compound Description: Nor-binaltorphimine (nor-BNI) is a long-acting, highly selective KOR antagonist .

U50,488H (U50)

Compound Description: U50,488H (U50) is a selective KOR agonist, commonly used in research to induce KOR-mediated effects . It often produces dysphoric and aversive effects.

Aticaprant

Compound Description: Aticaprant is a selective, short-acting KOR antagonist . Similar to LY2456302, it is being explored as a potential treatment for mood disorders and alcohol dependence.

¹¹C-EKAP

Compound Description: ¹¹C-EKAP, chemically known as 11C-methyl-(R)-4-(2-(3,4-dichlorophenyl)acetyl)-3-((diethylamino)methyl)piperazine-1-carboxylate, is a KOR agonist radiotracer developed as an alternative to ¹¹C-GR103545 .

LY2459989

Compound Description: LY2459989 is a selective KOR antagonist that can be radiolabeled for use as a PET radioligand .

¹¹C-LY2459989

Compound Description: ¹¹C-LY2459989 is the carbon-11 radiolabeled version of LY2459989, specifically designed as a PET radioligand for imaging KOR .

¹⁸F-LY2459989

Compound Description: ¹⁸F-LY2459989 is the fluorine-18 labeled version of LY2459989, designed for PET imaging of KOR .

¹¹C-FEKAP

Compound Description: ¹¹C-FEKAP is a novel KOR agonist radiotracer designed to overcome the limitations of ¹¹C-GR103545 . It exhibits fast tissue kinetics and high specific binding in monkeys, making it a potentially valuable tool for KOR imaging.

Overview

(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide, commonly referred to as Aticaprant or LY-2456302, is a chemical compound with significant implications in pharmacology, particularly as a selective antagonist of the kappa opioid receptor. Its molecular formula is C26H27FN2O2C_{26}H_{27}FN_{2}O_{2}, and it has a molecular weight of approximately 418.5 g/mol. This compound is primarily researched for its potential therapeutic applications in treating mood disorders, addiction, and anxiety-related conditions .

Source and Classification

The compound is classified under the category of benzamides and is recognized for its role in opioid receptor modulation. It falls under the broader classification of psychoactive substances, particularly focusing on the kappa opioid receptor pathway. The chemical structure includes a pyrrolidine ring, a phenoxy group, and a fluorobenzamide moiety, which contribute to its biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide involves several key steps:

  1. Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring is formed through cyclization reactions.
  2. Attachment of Phenoxy Group: A phenoxy group is introduced via nucleophilic substitution reactions.
  3. Fluorobenzamide Formation: The final step involves the introduction of the fluorobenzamide moiety, which is crucial for the compound's activity.

The synthesis typically utilizes organic solvents such as dimethoxyethane and ethanol under controlled temperatures to ensure high yields and purity. The racemic mixture may require resolution to isolate the desired (S)-enantiomer with high enantiomeric excess .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide can be described as follows:

  • Molecular Formula: C26H27FN2O2C_{26}H_{27}FN_{2}O_{2}
  • InChI Key: ZHPMYDSXGRRERG-DEOSSOPVSA-N
  • Structural Features:
    • A central pyrrolidine ring attached to a methyl group.
    • A phenoxy group linked to a fluorinated benzamide.

The compound exhibits a predicted boiling point of approximately 519.2 °C and a density of about 1.201 g/cm³ .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide participates in various chemical reactions primarily involving:

  • Nucleophilic Substitution: Key in forming the phenoxy linkage.
  • Cyclization Reactions: Important for constructing the pyrrolidine core.
  • Acylation Reactions: Used for attaching the benzamide component.

These reactions are often facilitated by specific catalysts and under optimized conditions to achieve desired yields and selectivity .

Mechanism of Action

Process and Data

The mechanism of action of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide primarily involves its interaction with kappa opioid receptors. As a selective antagonist:

  1. Receptor Binding: The compound binds to kappa opioid receptors in the central nervous system.
  2. Inhibition of Signaling: By blocking these receptors, it inhibits downstream signaling pathways associated with mood regulation and stress response.
  3. Therapeutic Potential: This action suggests potential use in treating conditions such as depression, anxiety disorders, and substance use disorders by modulating stress-related behaviors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide include:

PropertyValue
Molecular Weight418.5 g/mol
Boiling Point519.2 ± 50 °C (Predicted)
Density1.201 ± 0.06 g/cm³ (Predicted)
SolubilityDMF: 1 mg/ml; DMSO: 5 mg/ml; Ethanol: 3 mg/ml; PBS (pH 7.2): insol
pKa15.61 ± 0.50 (Predicted)
ColorWhite to off-white
Storage Temperature-20 °C

These properties are crucial for understanding the handling, storage, and application potential of the compound in scientific research .

Applications

Scientific Uses

(S)-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)-3-fluorobenzamide has several applications in scientific research:

  1. Pharmacological Studies: Used as a tool compound to explore kappa opioid receptor interactions.
  2. Behavioral Research: Investigated for effects on stress responses and mood regulation in animal models.
  3. Therapeutic Development: Explored for potential treatments for mood disorders, addiction management, and other neuropsychiatric conditions.

Its unique properties make it valuable in both basic research and potential clinical applications .

Properties

CAS Number

1174130-61-0

Product Name

(S)-4-(4-((2-(3,5-diMethylphenyl)pyrrolidin-1-yl)Methyl)phenoxy)-3-fluorobenzaMide

IUPAC Name

4-[4-[[(2S)-2-(3,5-dimethylphenyl)pyrrolidin-1-yl]methyl]phenoxy]-3-fluorobenzamide

Molecular Formula

C26H27FN2O2

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C26H27FN2O2/c1-17-12-18(2)14-21(13-17)24-4-3-11-29(24)16-19-5-8-22(9-6-19)31-25-10-7-20(26(28)30)15-23(25)27/h5-10,12-15,24H,3-4,11,16H2,1-2H3,(H2,28,30)/t24-/m0/s1

InChI Key

ZHPMYDSXGRRERG-DEOSSOPVSA-N

SMILES

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=C(C=C(C=C4)C(=O)N)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.